Comprehensive Technical Guide on 2-(5-Acetylthiophen-3-yl)acetonitrile: Structural Dynamics, Physicochemical Properties, and Synthetic Applications
Comprehensive Technical Guide on 2-(5-Acetylthiophen-3-yl)acetonitrile: Structural Dynamics, Physicochemical Properties, and Synthetic Applications
Executive Summary
In the realm of heterocyclic chemistry, the strategic functionalization of thiophene scaffolds is a cornerstone of modern drug discovery and materials science. 2-(5-Acetylthiophen-3-yl)acetonitrile (CAS: 41908-05-8) emerges as a uniquely versatile building block. By featuring two distinct electron-withdrawing groups—an acetyl moiety and a cyanomethyl group—on a π -electron-rich aromatic core, this molecule offers orthogonal reactivity. This whitepaper provides a deep-dive analysis into its physicochemical properties, thermodynamic logic, and field-proven synthetic methodologies, designed for advanced researchers and drug development professionals.
Chemical Identity and Structural Elucidation
The structural architecture of 2-(5-Acetylthiophen-3-yl)acetonitrile dictates its utility. The thiophene ring acts as a polarizable aromatic core, while the substituents at the C3 and C5 positions create a "push-pull" electronic environment. The cyanomethyl group (-CH₂CN) serves as a masked carboxylic acid, amine, or tetrazole precursor, whereas the acetyl group (-COCH₃) is a classic handle for condensation and cross-coupling reactions.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | 2-(5-Acetylthiophen-3-yl)acetonitrile |
| Common Synonyms | (5-Acetyl-3-thienyl)methyl cyanide, 4-Cyanomethyl-2-acetothienon[1],[2] |
| CAS Number | 41908-05-8[3],[4] |
| Molecular Formula | C₈H₇NOS[5],[1] |
| Molecular Weight | 165.21 g/mol [5],[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, O, S) |
| Rotatable Bonds | 2 |
Thermodynamic Logic and Orthogonal Reactivity
The true power of this molecule lies in the differential acidity of its two carbon-based reactive sites. Successful functionalization requires a precise understanding of these thermodynamic boundaries to avoid complex mixtures and ensure high regioselectivity.
Table 2: Comparative Acidity ( pKa ) of Functional Groups
| Reactive Site | Analogous Reference Compound | Approx. Aqueous pKa |
| Acetyl (-COCH₃) | Acetophenone | ~18.4[6],[7] |
| Cyanomethyl (-CH₂CN) | Benzyl cyanide (Phenylacetonitrile) | ~13.1[8],[9] |
Mechanistic Causality: The α -protons of the cyanomethyl group are significantly more acidic than the methyl protons of the acetyl group. This ΔpKa of ~5 units means that the cyanomethyl group is approximately 100,000 times more acidic. Consequently, by selecting a base with a conjugate acid pKa between 14 and 16 (such as Carbonate, CO32− ), researchers can quantitatively deprotonate the nitrile's α -carbon while leaving the acetyl group completely intact. This creates a self-validating reaction system where over-alkylation or cross-enolization is thermodynamically suppressed.
Fig 1: Orthogonal reactivity map highlighting selective functionalization pathways.
Experimental Workflows: Self-Validating Systems
To leverage the thermodynamic properties discussed above, the following protocols have been designed to ensure high yield and regioselectivity.
Protocol 1: Selective α -Alkylation of the Cyanomethyl Group
This workflow utilizes the acidity differential to selectively functionalize the C3 side-chain.
Reagents: 2-(5-Acetylthiophen-3-yl)acetonitrile (1.0 eq), Alkyl Halide (1.1 eq), Anhydrous K2CO3 (1.5 eq), Anhydrous DMF.
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Dissolution: Dissolve 1.0 eq of the thiophene derivative in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that excellently solvates the K+ cation, leaving the carbonate anion highly active.
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Base Addition: Cool the reaction mixture to 0 °C and add 1.5 eq of finely powdered anhydrous K2CO3 . Stir for 15 minutes. Causality: The 0 °C initialization prevents localized exothermic spikes that could lead to non-specific deprotonation.
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Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
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Quench & Workup: Pour the mixture into ice-cold distilled water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.
Fig 2: Experimental workflow for selective alpha-alkylation of the cyanomethyl group.
Protocol 2: Knoevenagel Condensation at the Cyanomethyl Carbon
While alkylation requires an inorganic base, Knoevenagel condensation relies on a catalytic amine to drive the reaction via an iminium intermediate.
Reagents: 2-(5-Acetylthiophen-3-yl)acetonitrile (1.0 eq), Aromatic Aldehyde (1.05 eq), Piperidine (0.1 eq), Absolute Ethanol.
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Activation: Combine the thiophene derivative and the aromatic aldehyde in absolute ethanol. Add a catalytic amount of piperidine (10 mol%).
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Condensation: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Causality: Piperidine acts dually; it forms a highly electrophilic iminium ion with the aldehyde and acts as a base to generate the nitrile-stabilized carbanion. The protic solvent (EtOH) facilitates the proton transfer steps required for the subsequent dehydration.
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Isolation: Upon completion, cool the reaction to 0 °C. The highly conjugated α,β -unsaturated nitrile product typically precipitates. Filter the solid and wash with cold ethanol.
Applications in Drug Discovery
In medicinal chemistry, 2-(5-Acetylthiophen-3-yl)acetonitrile is an invaluable pharmacophore precursor[10].
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Kinase Inhibitors: The acetyl group at C5 can be condensed with dimethylformamide dimethyl acetal (DMF-DMA) and subsequently reacted with guanidines to form substituted aminopyrimidines—a ubiquitous hinge-binding motif in ATP-competitive kinase inhibitors.
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GPCR Ligands: The cyanomethyl group is a classic bioisostere. Through [3+2] cycloaddition with sodium azide, the nitrile is easily converted into a tetrazole, mimicking the electrostatic profile of a carboxylic acid but with superior membrane permeability and metabolic stability.
Sources
- 1. 4-Cyanomethyl-2-acetothienon - CAS号 41908-05-8 - 摩熵化学 [molaid.com]
- 2. aablocks.com [aablocks.com]
- 3. 1202769-51-4|1-(4-Vinylthiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 26453-84-9|Thiophen-2-yl(thiophen-3-yl)methanone|BLD Pharm [bldpharm.com]
- 5. Compound (5-acetylthiophen-3-yl)acetonitrile - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 9. Benzeneacetonitrile | 140-29-4 [chemicalbook.com]
- 10. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
